molecular formula C11H11N B3348459 1,4-Dimethylisoquinoline CAS No. 1721-95-5

1,4-Dimethylisoquinoline

Cat. No.: B3348459
CAS No.: 1721-95-5
M. Wt: 157.21 g/mol
InChI Key: VDVQWFVNDPGUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with two methyl groups attached at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with 1-chloro-2-bromoethane in the presence of potassium carbonate and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of isoquinoline synthesis, such as the use of metal catalysts and cyclization reactions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dimethylisoquinoline involves its interaction with molecular targets and pathways. Isoquinoline derivatives can intercalate with DNA, inhibit topoisomerase II, and interact with various enzymes and receptors. These interactions can lead to biological effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of methyl groups at the 1 and 4 positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its interactions with molecular targets and improve its potential as a therapeutic agent .

Properties

IUPAC Name

1,4-dimethylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQWFVNDPGUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313550
Record name 1,4-dimethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-95-5
Record name 1,4-Dimethylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 272276
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC272276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dimethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylisoquinoline
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylisoquinoline
Reactant of Route 3
Reactant of Route 3
1,4-Dimethylisoquinoline
Reactant of Route 4
Reactant of Route 4
1,4-Dimethylisoquinoline
Reactant of Route 5
Reactant of Route 5
1,4-Dimethylisoquinoline
Reactant of Route 6
Reactant of Route 6
1,4-Dimethylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.